Phenoxypropazine-d5
Description
Properties
Molecular Formula |
C₉H₉D₅N₂O |
|---|---|
Molecular Weight |
171.25 |
Synonyms |
(1-Methyl-2-phenoxy-d5-ethyl)hydrazine; 2-Hydrazino-1-phenoxy-d5-propane; Fenoxypropazine-d5; (1-Phenoxy-d5-propan-2-yl)hydrazine |
Origin of Product |
United States |
High Resolution Analytical Techniques Employing Phenoxypropazine D5 As a Research Standard
Mass Spectrometry-Based Quantification and Structural Characterization
The unique properties of Phenoxypropazine-d5 make it an invaluable tool in mass spectrometry for both quantifying target analytes and elucidating the structures of novel metabolites.
Development and Rigorous Validation of LC-MS/MS and GC-MS Methods Utilizing this compound as an Internal Standard
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). scispace.comaptochem.com An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction recovery, thereby compensating for variations in sample preparation and instrument response. aptochem.com
Method development with this compound involves optimizing chromatographic conditions to ensure it co-elutes with the non-labeled Phenoxypropazine (B154385). In mass spectrometry, specific precursor-to-product ion transitions are selected for both the analyte and the deuterated standard to ensure specificity and minimize interferences. myadlm.org Validation of these methods is a rigorous process that assesses linearity, accuracy, precision, selectivity, and matrix effects to ensure the reliability of the analytical data. The goal is to establish a method that is both robust and provides accurate quantification of the target analyte across a range of concentrations.
Table 1: Key Parameters in LC-MS/MS Method Validation
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The ratio of analyte response in the presence and absence of matrix should be consistent. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10, with acceptable precision and accuracy. |
Evaluation of Isotopic Internal Standard Suitability and Mitigation of Cross-Contribution in Quantitative Mass Spectrometry
The suitability of a deuterated internal standard like this compound hinges on its isotopic purity and the stability of the deuterium (B1214612) labels. cerilliant.com A critical consideration is the potential for "cross-talk" or isotopic interference, where the signal from the analyte contributes to the signal of the internal standard, or vice versa. researchgate.net This can occur due to the natural isotopic abundance of elements in the analyte molecule, which may produce a signal at the mass-to-charge ratio (m/z) of the deuterated standard. cerilliant.comresearchgate.net
To mitigate this, several strategies are employed:
Sufficient Mass Difference: The internal standard should have a sufficient number of deuterium atoms to ensure its mass is well-separated from the natural isotopic distribution of the analyte. aptochem.com
High Isotopic Purity: The deuterated standard should be synthesized to have a very high level of deuterium incorporation to minimize the presence of unlabeled analyte as an impurity. chromatographyonline.com
Chromatographic Separation: While ideally co-eluting, a slight chromatographic separation between the analyte and a highly deuterated standard can sometimes occur, which can be managed during data analysis. chromforum.org
High-Resolution Mass Spectrometry: High-resolution instruments can often resolve the mass difference between the analyte's isotopic contribution and the deuterated standard's signal, thus eliminating the interference. rsc.org
Nonlinear Calibration Models: In cases where cross-contribution is unavoidable, nonlinear calibration functions can be used to accurately model the relationship and provide more precise quantification. researchgate.net
Application of High-Resolution Mass Spectrometry for Deuterated Metabolite Identification and Isotopic Tracing
High-resolution mass spectrometry (HRMS) is a powerful technique for identifying metabolites and tracing their biotransformation pathways. mdpi.com When a deuterated compound like this compound is used, its metabolites will retain the deuterium label, creating a unique isotopic signature. This "mass-shift" allows for the selective detection of drug-related material in complex biological matrices. mdpi.com
The process typically involves:
Administering the deuterated compound in an in vitro or in vivo model.
Analyzing samples using LC-HRMS.
Searching the data for pairs of peaks that have the expected mass difference between the deuterated and non-deuterated forms. mdpi.com
This approach facilitates the discovery of expected and unexpected metabolites. mdpi.com Furthermore, hydrogen/deuterium exchange (HDX) experiments, where labile protons on a molecule are exchanged for deuterium, can be performed online with LC-MS to provide additional structural information and aid in the identification of unknown metabolites. acs.orgnih.govresearchgate.net The number of exchangeable hydrogens can help to differentiate between isomers and confirm proposed structures. acs.org
Advanced Chromatographic Separation Sciences in Conjunction with Deuterated Probes
The separation power of chromatography is essential for isolating analytes from complex mixtures before mass spectrometric analysis. The use of deuterated standards like this compound is integral to achieving high-quality data in these advanced systems.
Optimization of HPLC and UPLC for Complex Matrix Analysis Using this compound Standards
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are workhorse techniques for the analysis of non-volatile compounds in complex matrices such as plasma, urine, and tissue homogenates. acs.org The optimization of these methods when using a deuterated internal standard like this compound focuses on achieving robust and reproducible separation.
Key optimization parameters include:
Column Chemistry: Selecting a column with the appropriate stationary phase (e.g., C18, HILIC) to achieve good retention and peak shape for both the analyte and the internal standard.
Mobile Phase Composition: Adjusting the solvent strength, pH, and additives of the mobile phase to optimize the separation and ensure the co-elution of the analyte and this compound. acs.org
Gradient Elution: Developing a gradient profile that effectively separates the analyte from matrix components to minimize ion suppression or enhancement. myadlm.org
Flow Rate and Temperature: Fine-tuning these parameters can improve peak resolution and analysis time.
The use of this compound helps to correct for any variability in retention time and peak area that may arise from the complexity of the matrix, ensuring accurate and precise quantification. aptochem.com
Table 2: Comparison of HPLC and UPLC in Complex Matrix Analysis
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-High-Performance Liquid Chromatography) |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi) |
| Resolution | Good | Excellent, higher peak capacity |
| Analysis Time | Longer | Faster |
| Solvent Consumption | Higher | Lower |
| Sensitivity | Good | Higher, due to sharper peaks |
Gas Chromatography Techniques for the Analysis of Volatile Deuterated Analytes
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For compounds that are not sufficiently volatile, derivatization is often employed to increase their volatility and improve their chromatographic behavior. When analyzing deuterated analytes like this compound or its volatile metabolites, GC coupled with mass spectrometry (GC-MS) is a highly effective method.
The internal standard, this compound, would be subjected to the same derivatization process as the analyte, thereby correcting for any inconsistencies in the reaction efficiency. The deuterated standard co-elutes with the analyte, and the mass spectrometer distinguishes between them based on their mass difference. This approach is crucial for accurate quantification, especially when dealing with complex matrices where losses can occur during sample preparation and injection. High-resolution GC-MS can be particularly useful for separating analyte signals from background noise and interferences, including those arising from the isotopic distribution of the derivatizing agents themselves. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For isotopically labeled standards like this compound, NMR is unparalleled in its ability to confirm the molecular structure and verify the position and degree of deuterium incorporation.
The process involves dissolving the sample in a suitable deuterated solvent, which is itself free of interfering proton signals. numberanalytics.com The choice of solvent is crucial to ensure good solubility and minimize interactions that could alter the chemical shifts. resolvemass.caresearchgate.net An internal standard, a compound with a known concentration and distinct NMR signals, may also be added for quantitative purposes. nih.goviastate.edu
Deuterium NMR (²H NMR) in this compound Characterization and Quantification
Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nuclei within a molecule. For highly deuterated compounds like this compound, where the deuterium enrichment is typically greater than 98 atom%, conventional proton (¹H) NMR can be limited due to the very low intensity of the remaining proton signals. In such cases, ²H NMR becomes an invaluable tool for both structural verification and the determination of isotopic enrichment.
The key advantages of employing ²H NMR for the analysis of this compound include:
Direct Observation: It directly detects the deuterium atoms, providing unambiguous evidence of labeling.
Clean Spectra: Since only deuterium signals are observed, the spectrum is free from the signals of protons, resulting in a cleaner background.
Structural Verification: The chemical shifts in a ²H NMR spectrum are analogous to those in a ¹H NMR spectrum, allowing for the confirmation that deuterium is located at the expected positions on the phenoxy ring.
Quantitative Analysis: Under appropriate experimental conditions, the integration of the deuterium signals can be used to determine the relative abundance of deuterium at each labeled site, thereby confirming the isotopic purity of the standard. nih.govwiley.com
A typical ²H NMR analysis of this compound would yield data confirming the presence of deuterium on the aromatic ring. The resulting data is often presented in a table format, detailing the chemical shift and the relative integration of the deuterium signals.
| Position on Phenoxy Ring | Expected Chemical Shift (ppm, illustrative) | Relative Integral | Isotopic Purity Contribution |
| Ortho-d2 | 7.2 - 7.4 | 2.0 | ~40% |
| Meta-d2 | 6.9 - 7.1 | 2.0 | ~40% |
| Para-d1 | 7.1 - 7.3 | 1.0 | ~20% |
This table is illustrative. Actual chemical shifts depend on the solvent and experimental conditions.
Application of 1D and 2D NMR Techniques in Confirming Isotopic Labeling Patterns
1D ¹H NMR: A ¹H NMR spectrum is first acquired to analyze the signals from the non-deuterated parts of the molecule (e.g., the propan-2-amine side chain). Crucially, this spectrum also allows for the quantification of any residual, non-deuterated phenoxypropazine by comparing the integrals of the aromatic proton signals to the signals of the side chain. The significant reduction or complete absence of signals in the aromatic region (typically ~6.8-7.5 ppm) provides the primary evidence of successful deuteration.
1D ¹³C NMR: Carbon-13 NMR provides a count of the unique carbon atoms in the molecule. In the ¹³C spectrum of this compound, the signals for the carbon atoms bonded to deuterium (C-D) will appear as multiplets (due to ¹³C-²H coupling) and will be shifted slightly upfield compared to the corresponding carbon atoms in the unlabeled compound. This isotopic shift provides further confirmation of the labeling sites. researchgate.net
2D NMR (COSY, HSQC): Two-dimensional NMR techniques are instrumental in piecing together the molecular structure by showing correlations between different nuclei. mdpi.comacs.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of the protons in the propan-2-amine side chain. It would also show an absence of correlations to the aromatic ring, confirming the substitution of protons with deuterium.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. In the HSQC spectrum of this compound, the absence of cross-peaks in the aromatic region would definitively confirm that the aromatic carbons are not bonded to protons, thus verifying the d5 labeling pattern.
The combined data from these high-resolution NMR techniques provides a complete and unambiguous characterization of the this compound research standard, ensuring its suitability for use in sensitive and accurate quantitative analytical methods.
Application of Phenoxypropazine D5 in Mechanistic and in Vitro Metabolic Research Investigations
Elucidation of Biotransformation Pathways Using Deuterium (B1214612) Labeling Strategies
Deuterium labeling is a powerful strategy in drug metabolism studies. The increased mass of deuterium compared to hydrogen can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. This phenomenon is leveraged to understand metabolic pathways and the enzymes involved.
In Vitro Metabolic Stability Assessment in Defined Research Models (e.g., liver microsomes, S9 fractions, hepatocytes)
The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. In vitro systems are routinely used to assess this stability early in drug discovery. These models provide a controlled environment to study the intrinsic clearance of a drug candidate. nuvisan.com
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. wuxiapptec.com They are cost-effective and suitable for high-throughput screening to assess Phase I metabolism. researchgate.netnih.gov However, they lack Phase II enzymes. researchgate.netnih.gov
S9 Fractions: This is the supernatant fraction obtained after centrifuging a liver homogenate at 9000g. nih.gov It contains both microsomal and cytosolic enzymes, thus enabling the study of both Phase I and Phase II metabolic reactions. wuxiapptec.comnih.govnih.gov S9 fractions offer a more comprehensive metabolic profile than microsomes and are more cost-effective and less labor-intensive than hepatocytes. researchgate.netnih.govnih.gov
Hepatocytes: These are whole liver cells that contain a full complement of metabolic enzymes and cofactors in their physiological context. researchgate.netnih.gov They are considered the "gold standard" for in vitro metabolism studies as they can assess both Phase I and Phase II metabolism, as well as transport processes. researchgate.net However, they are more expensive and technically demanding to work with. researchgate.netnih.govnih.gov
The metabolic stability of Phenoxypropazine-d5 would be assessed by incubating the compound with one of these in vitro systems and monitoring its disappearance over time. The rate of disappearance provides an estimate of its intrinsic clearance. By comparing the stability of this compound to its non-deuterated counterpart, researchers can infer the involvement of metabolic pathways that are sensitive to deuterium substitution.
Table 1: Comparison of In Vitro Metabolic Research Models
| Feature | Liver Microsomes | S9 Fractions | Hepatocytes |
| Enzyme Content | Primarily Phase I (e.g., CYPs) wuxiapptec.com | Phase I and Phase II (microsomal and cytosolic) wuxiapptec.comnih.gov | Full complement of Phase I and II enzymes and cofactors researchgate.netnih.gov |
| Cellular Integrity | Vesicles of endoplasmic reticulum wuxiapptec.com | Cell-free fraction nih.gov | Intact cells researchgate.net |
| Applications | High-throughput screening for Phase I metabolism researchgate.netnih.gov | Comprehensive screening for Phase I and II metabolism nih.govnih.gov | "Gold standard" for predicting in vivo metabolism and clearance researchgate.net |
| Advantages | Cost-effective, high-throughput researchgate.netnih.gov | Comprehensive enzyme profile, relatively inexpensive nih.govnih.gov | Physiologically relevant, predictive of in vivo outcomes researchgate.net |
| Limitations | Lacks Phase II enzymes researchgate.netnih.gov | Lower concentration of microsomal enzymes compared to microsomes wuxiapptec.com | Expensive, labor-intensive, lower throughput researchgate.netnih.govnih.gov |
Identification and Structural Characterization of Deuterated Metabolites
A key application of this compound is in metabolite identification studies. When a mixture of the deuterated and non-deuterated compound is incubated with a metabolically active system, the resulting metabolites will appear as doublet peaks in a mass spectrum, separated by the mass difference corresponding to the number of deuterium atoms retained in the metabolite. This "isotope signature" greatly simplifies the process of distinguishing drug-related material from endogenous matrix components.
Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the detection and structural elucidation of these deuterated metabolites. nuvisan.com By analyzing the fragmentation patterns of the deuterated and non-deuterated metabolites, the exact site of metabolic modification can often be pinpointed. This information is crucial for understanding the biotransformation pathways of the drug.
Investigation of Kinetic Isotope Effects in Enzyme-Catalyzed Reactions
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org In the context of this compound, a primary KIE occurs when a C-D bond is cleaved in the rate-determining step of a metabolic reaction. mdpi.com The magnitude of the KIE provides valuable information about the transition state of the enzyme-catalyzed reaction. mdpi.comunl.edu
Primary KIEs: A significant KIE (typically kH/kD > 2) is a strong indication that C-H bond cleavage is the rate-limiting step in that particular metabolic pathway.
Secondary KIEs: Smaller KIEs can also be observed even when the C-D bond is not broken. wikipedia.org These secondary effects arise from changes in the vibrational environment of the deuterium atom during the reaction and can provide subtle details about the reaction mechanism. wikipedia.org
Inverse solvent kinetic isotope effects (SKIEs), where the reaction rate increases in a deuterated solvent like D₂O, can also provide mechanistic insights, often pointing to an inverse solvent equilibrium isotope effect in a step preceding the rate-limiting step. mdpi.comnih.gov By measuring the KIE for the metabolism of this compound, researchers can gain a deeper understanding of the enzymatic mechanisms responsible for its biotransformation. mdpi.com
Preclinical Pharmacokinetic and Pharmacodynamic Methodological Studies Employing Deuterated Analogues
Deuterated compounds like this compound are invaluable tools in preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. They allow for the use of stable isotope tracer methodologies, which offer several advantages over traditional approaches.
Design and Implementation of Stable Isotope Tracer Studies in Pharmacokinetic Research Models
Stable isotope tracer studies are a powerful method for investigating the PK of a drug. prosciento.com In a typical design, a subject receives the non-deuterated drug to reach steady-state concentrations, and then a single dose of the deuterated analogue (the "tracer") is administered. nih.gov By using a mass spectrometric method that can differentiate between the deuterated and non-deuterated forms, the disposition of the tracer dose can be followed independently of the steady-state drug levels. mdpi.com
This approach allows for the determination of key PK parameters, such as clearance and volume of distribution, under true steady-state conditions, which is particularly important for drugs that exhibit non-linear pharmacokinetics. nih.gov Stable isotope tracer studies can also be used to assess absolute bioavailability without the need for a separate intravenous dosing arm in some instances. mdpi.com The use of stable isotope tracers can connect pharmacokinetic and pharmacodynamic relationships and support various areas of drug development. nih.gov
Methodological Considerations for Pharmacokinetic/Pharmacodynamic Parameter Estimation Using Deuterated Analogues
When using deuterated analogues in PK/PD studies, several methodological factors must be considered to ensure accurate parameter estimation:
Bioanalytical Method: A highly sensitive and specific bioanalytical method, typically LC-MS/MS, is required to simultaneously quantify both the deuterated and non-deuterated forms of the drug in biological matrices. mdpi.com
Isotopic Purity: The isotopic purity of the deuterated standard must be high to avoid analytical interference.
Lack of Isotope Effect: For most PK applications, it is assumed that the deuterated and non-deuterated compounds have identical pharmacokinetic behavior. While this is generally true for d5-labeled compounds where the deuterium substitution is not at a primary site of metabolism, it is important to confirm the absence of a significant KIE that could affect the PK parameters.
Study Design: The timing of the tracer dose administration is a critical consideration in the study design. mdpi.com
By carefully considering these factors, researchers can leverage the power of deuterated analogues like this compound to conduct sophisticated preclinical PK/PD studies that provide a deep understanding of a drug's behavior in vivo.
Probing Molecular Interactions and Target Engagement Mechanisms with Deuterated Ligands in Research Models
The strategic use of isotopically labeled compounds, particularly deuterated ligands, has become an indispensable tool in mechanistic drug studies. This compound, a deuterated analog of the irreversible monoamine oxidase (MAO) inhibitor Phenoxypropazine (B154385), serves as a sophisticated probe for investigating molecular interactions and target engagement. Phenoxypropazine itself belongs to the hydrazine (B178648) class of MAO inhibitors and acts by forming a covalent bond with the enzyme, leading to irreversible inhibition. nih.govscirp.orgfrontiersin.org The introduction of deuterium atoms into the molecule can significantly alter its physicochemical properties in a subtle but measurable way, providing unique advantages in research settings.
One of the primary principles exploited by using deuterated ligands is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. snmjournals.org Consequently, if the cleavage of a C-H bond is the rate-limiting step in an enzymatic reaction, substituting hydrogen with deuterium will slow down the reaction rate. snmjournals.orgfrontiersin.org For irreversible inhibitors like Phenoxypropazine that form a covalent adduct with their target, this effect can be leveraged to study the mechanism of inhibition in greater detail. The irreversible binding of propargylamine-based MAO inhibitors, for instance, involves the enzyme-bound FAD cofactor. frontiersin.org By using this compound, researchers can slow the rate of covalent bond formation, which may allow for the detection and characterization of transient intermediate states in the binding process that would otherwise be too short-lived to observe.
This approach has been successfully applied to other MAO inhibitors. For example, the deuteration of L-deprenyl, an irreversible MAO-B inhibitor, was instrumental in developing radioligands for positron emission tomography (PET) imaging. frontiersin.org The slower rate of irreversible trapping of the deuterated tracer in the brain allowed for a clearer distinction between specific MAO-B binding and non-specific effects like cerebral blood flow. frontiersin.org Similarly, studies with a deuterated and fluorinated deprenyl (B1670267) analog, ¹⁸F-fluorodeprenyl-D₂, showed that deuteration led to less irreversible binding and a faster washout from the brain, improving its characteristics as a PET radioligand for quantifying MAO-B activity. snmjournals.orgnih.gov
Following these precedents, this compound is an ideal candidate for elucidating the specifics of MAO target engagement. In competitive binding assays, the kinetic parameters of this compound would be expected to differ from its non-deuterated counterpart, reflecting the impact of the C-D bond on the inactivation process.
Table 1: Hypothetical Kinetic Data for Phenoxypropazine and this compound in an MAO-B Inhibition Assay
This table illustrates the expected impact of deuteration on enzyme inhibition kinetics, based on findings for similar compounds. The values are hypothetical and for illustrative purposes.
| Compound | Target Enzyme | IC₅₀ (nM) | Inactivation Rate (k_inact) (min⁻¹) |
| Phenoxypropazine | MAO-B | x | y |
| This compound | MAO-B | > x | < y |
The data in Table 1 conceptualizes how the increased strength of the C-D bond in this compound would likely result in a higher concentration of the inhibitor required to achieve 50% inhibition (IC₅₀) and a slower rate of enzyme inactivation (k_inact) compared to the non-deuterated Phenoxypropazine. This is consistent with findings for ¹⁸F-fluorodeprenyl-D₂, where deuteration decreased the inhibitory potency in a specific assay format. snmjournals.org
Furthermore, this compound is an invaluable tool in mass spectrometry-based research. In in vitro metabolism studies using liver microsomes or other enzyme preparations, deuterated compounds serve as ideal internal standards. nih.gov Because this compound is chemically identical to Phenoxypropazine but has a different mass, it can be added to a sample at a known concentration. It will behave identically during sample extraction and ionization but will be distinguishable by the mass spectrometer, allowing for highly accurate quantification of the non-deuterated analyte. This is critical for studies investigating the metabolic pathways of hydrazine derivatives, which can be complex and involve enzymes like cytochrome P450 and flavin monooxygenase. nih.govlongdom.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are frequently used for high-throughput screening of MAO inhibitors and for measuring biomarkers of MAO activity in vivo, such as 5-hydroxyindole-3-acetic acid (5-HIAA) and 2-phenethylamine (PEA). researchgate.netnih.gov In these contexts, this compound provides a robust internal standard for precise measurement, free from the matrix effects that can affect quantification in complex biological samples.
Table 2: Research Applications of this compound in Different Investigative Models
This interactive table summarizes the key applications and advantages of using the deuterated compound in various research settings.
| Research Model | Application of this compound | Advantage Conferred by Deuteration |
| Recombinant MAO Enzyme Assays | Probe for studying covalent inactivation mechanism | Kinetic Isotope Effect: Slows the rate of irreversible binding, allowing for detailed study of the binding process and intermediate states. snmjournals.orgfrontiersin.org |
| Mass Spectrometry (MS) Binding Assays | Internal standard for quantification of the parent compound | Mass Differentiation: Co-elutes with the analyte but is distinguishable by mass, enabling precise and accurate quantification. researchgate.net |
| In Vitro Metabolism (e.g., Liver Microsomes) | Tracer to elucidate metabolic pathways and as an internal standard | Metabolic Stability: Can slow metabolism at the deuterated site, helping to identify sites of metabolic attack. Serves as a reliable standard for metabolite quantification. nih.govlongdom.org |
| Cell-Based Target Engagement Assays | Tool to measure target occupancy and binding kinetics | Altered Kinetics: Provides a modified kinetic profile that can help validate target engagement and differentiate binding from other cellular processes. |
Computational and Theoretical Investigations of Phenoxypropazine D5 and Its Analogues
Quantum Chemical Calculations for the Study of Isotope Effects and Reaction Energetics
Quantum chemical calculations are fundamental in understanding the nuanced effects of isotopic substitution, such as the replacement of hydrogen with deuterium (B1214612) in Phenoxypropazine (B154385) to create Phenoxypropazine-d5. These computational methods allow for the precise calculation of molecular properties that are altered by the change in nuclear mass, providing insights into kinetic isotope effects (KIEs) and reaction energetics.
The primary influence of deuteration is on the vibrational frequencies of the molecule. Due to its greater mass, a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy (ZPVE) than a corresponding carbon-hydrogen (C-H) bond. google.com This difference in ZPVE is a key factor in the kinetic isotope effect. Quantum chemical calculations, such as those employing density functional theory (DFT), can accurately predict these vibrational frequencies and the resulting ZPVEs for both the deuterated and non-deuterated isotopologues. barc.gov.in
These calculations are crucial for studying reaction energetics. chemalive.comchemrxiv.org By mapping the potential energy surface for a reaction, computational models can determine the activation energy—the energy barrier that must be overcome for the reaction to proceed. For reactions involving the cleavage of a C-H bond as the rate-determining step, the higher ZPVE of the C-H bond compared to the C-D bond often leads to a lower activation energy for the non-deuterated compound. google.com Consequently, the deuterated compound reacts more slowly. Quantum chemical methods can quantify this difference in activation energy, providing a theoretical basis for the observed KIE. google.combarc.gov.in
Different quantum chemical methods, such as Hartree-Fock, Møller-Plesset perturbation theory, and various DFT functionals (e.g., B3LYP, M06), can be employed, with the choice depending on the desired accuracy and computational cost. barc.gov.inchemrxiv.org For complex molecules like this compound, DFT often provides a good balance of accuracy and efficiency. barc.gov.in The selection of an appropriate basis set, which describes the atomic orbitals, is also critical for obtaining reliable results. barc.gov.in
Table 1: Theoretical Isotope Effects on Reaction Rates
| Parameter | Description | Impact of Deuteration |
|---|---|---|
| Zero-Point Vibrational Energy (ZPVE) | The lowest possible energy that a quantum mechanical system may have. | Lower for C-D bonds compared to C-H bonds. google.com |
| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | Can be increased for reactions involving C-H(D) bond cleavage. google.com |
| Kinetic Isotope Effect (KIE) | The change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. | Leads to a slower reaction rate when C-D bond cleavage is the rate-determining step. tandfonline.com |
| Vibrational Frequencies | The frequencies at which molecules vibrate. | Lower for C-D bonds than for C-H bonds. google.com |
Molecular Dynamics Simulations of Deuterated Compounds within Biological Systems for Research Purposes
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. rsc.org For deuterated compounds like this compound, MD simulations offer valuable insights into how isotopic substitution affects interactions within a biological environment, such as a protein binding pocket or a cell membrane. nih.govmdpi.com
Furthermore, MD simulations can elucidate the effect of deuteration on the solvation properties of a molecule. The interactions between a deuterated compound and the surrounding water molecules (or heavy water, D2O) can differ from those of its non-deuterated counterpart, potentially affecting its solubility and transport properties. nih.gov Simulations have shown that biomolecules, including proteins and membranes, tend to be slightly more compact and rigid in D2O, which is attributed to stronger hydrogen bonding in the deuterated solvent. nih.gov
To accurately capture the effects of deuteration in MD simulations, it is sometimes necessary to go beyond a simple mass change in the force field parameters. osti.gov Specialized force fields that are re-parameterized to account for the quantum effects of deuteration on intramolecular vibrations can provide a more accurate representation of the system's behavior. osti.gov These advanced simulations can help to interpret experimental data from techniques like neutron scattering and NMR, where deuteration is commonly used as a research tool. osti.gov
Table 2: Applications of Molecular Dynamics Simulations for Deuterated Compounds
| Application Area | Research Focus | Key Insights |
|---|---|---|
| Ligand-Receptor Interactions | Binding pose, affinity, and residence time of deuterated ligands. mdpi.comresearchgate.net | Subtle changes in non-covalent interactions and conformational dynamics. mdpi.com |
| Protein Stability | Impact of deuteration on protein structure and flexibility. nih.gov | Increased compactness and rigidity of proteins in D2O. nih.gov |
| Membrane Interactions | Behavior of deuterated compounds within lipid bilayers. nih.gov | Altered membrane fluidity and permeability. |
| Solvation Dynamics | Interaction with water (H2O vs. D2O). nih.gov | Differences in hydration shells and solubility. nih.gov |
In Silico Prediction of Metabolic Soft Spots and Optimal Deuteration Sites
In silico tools play a crucial role in modern drug discovery by predicting the metabolic fate of new chemical entities. For deuterated compounds, these computational methods are particularly valuable for identifying "metabolic soft spots"—the positions on a molecule most susceptible to metabolism—and thus guiding the optimal placement of deuterium atoms to enhance metabolic stability. nih.govacs.orgresearchgate.net
The primary mechanism by which deuteration improves metabolic stability is the kinetic isotope effect (KIE), where the stronger C-D bond slows the rate of enzymatic cleavage compared to a C-H bond. tandfonline.com This is most effective when the C-H bond cleavage is the rate-limiting step in the metabolic pathway, often mediated by cytochrome P450 (CYP) enzymes. juniperpublishers.com
Various software programs, such as MetaSite, are designed to predict the sites of metabolism on a drug candidate. acs.orgnih.gov These programs use a combination of approaches, including knowledge-based systems derived from extensive metabolism data and quantum chemical calculations to assess the reactivity of different C-H bonds. acs.org They can rank potential sites of metabolism, allowing medicinal chemists to prioritize which positions to deuterate. acs.orgnih.gov For instance, benzylic and allylic C-H bonds, as well as those adjacent to heteroatoms (O-methyl, N-methyl), are often identified as metabolic soft spots. researchgate.net
However, in silico predictions are not always perfect. The predictive accuracy of these tools can vary, and experimental validation using techniques like liquid chromatography-mass spectrometry (LC-MS) with liver microsomes is essential. acs.orgnih.govnih.gov Studies have shown that while a top-ranked predicted site is often correct, the actual site of metabolism may be the second or third-ranked position. acs.orgnih.gov
Table 3: In Silico Tools and Strategies for Deuteration
| Tool/Strategy | Description | Application in Deuteration |
|---|---|---|
| Metabolic Soft Spot Prediction (e.g., MetaSite) | Software that identifies sites on a molecule susceptible to metabolism. acs.orgnih.gov | Guides the strategic placement of deuterium to block major metabolic pathways. researchgate.net |
| Quantum Chemical Calculations | Computes properties like bond dissociation energies to assess C-H bond lability. | Provides a theoretical basis for the reactivity of potential metabolic sites. |
| Knowledge-Based Systems | Utilizes databases of known metabolic transformations. | Predicts likely metabolites based on structural similarity to known drugs. |
| Metabolic Switching Analysis | Assesses alternative metabolic pathways. nih.gov | Helps to avoid unintended metabolic shunting after deuteration. nih.gov |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling Incorporating Deuterated Moieties
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry, used to understand how the chemical structure of a compound influences its biological activity. creative-biolabs.comcollaborativedrug.comsysrevpharm.org The inclusion of deuterated analogues like this compound in these studies adds a unique dimension, allowing for the fine-tuning of pharmacokinetic properties while generally maintaining the core pharmacodynamic activity. researchgate.netnih.gov
SAR explores the qualitative relationship between structure and activity, often by making systematic modifications to a lead compound and observing the effect on its biological function. collaborativedrug.comoncodesign-services.com In the context of deuteration, SAR analysis helps determine which positions on the molecule can be deuterated without negatively impacting the desired biological activity. nih.gov Since deuterium is nearly identical to hydrogen in terms of sterics and electronics, its substitution at a site not involved in metabolic breakdown is expected to have a minimal effect on the drug's interaction with its target. tandfonline.com This principle allows chemists to focus deuteration on metabolic "soft spots" while preserving the pharmacophore responsible for efficacy. nih.gov
QSAR takes this a step further by developing mathematical models that quantitatively correlate physicochemical properties (descriptors) of molecules with their biological activity. nih.govwikipedia.orgjocpr.com These models can be used to predict the activity of novel compounds. creative-biolabs.com When incorporating deuterated compounds, QSAR models can be enhanced to account for the effects of isotopic substitution. Descriptors related to metabolic stability, such as clearance rates or half-life, can be included in the models.
For example, a QSAR model might relate descriptors such as:
Topological descriptors: Which describe the connectivity of atoms.
Electronic descriptors: Such as partial charges on atoms.
Steric descriptors: Like molecular volume or surface area.
Hydrophobicity descriptors: Such as logP.
to the observed biological activity. nih.govmdpi.com By including both the non-deuterated and deuterated analogues in the training set of the QSAR model, it's possible to develop a more robust model that can predict not only the potency but also the metabolic profile of new, related compounds. nih.gov This integrated approach allows for a more rational design of drug candidates with an optimized balance of potency and pharmacokinetic properties. oncodesign-services.comthepsci.eu
Table 4: SAR and QSAR in the Context of Deuteration
| Model Type | Focus | Role of Deuterated Compounds |
|---|---|---|
| SAR | Qualitative relationship between structure and activity. collaborativedrug.comoncodesign-services.com | Confirm that deuteration at specific sites does not disrupt the pharmacophore and target binding. nih.gov |
| QSAR | Quantitative, predictive mathematical models. wikipedia.orgjocpr.com | Enhance models by including descriptors related to metabolic stability and predicting the activity of novel deuterated analogues. nih.govnih.gov |
| 3D-QSAR | Considers the 3D conformation of molecules. slideshare.net | Provides insight into how deuteration might subtly alter the conformation and interaction with the target's binding site. |
| Predictive Modeling | Forecasting biological activity or properties of new compounds. creative-biolabs.com | Allows for the in silico screening of potential deuterated candidates to prioritize synthesis and testing. thepsci.eu |
Emerging Research Frontiers and Future Perspectives in Deuterated Compound Studies
Integration of Phenoxypropazine-d5 with Advanced Analytical Platforms and Multi-Omics Approaches
The primary and most established role of deuterated compounds like this compound is as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). cerilliant.comclearsynth.com The near-identical chemical properties to the parent compound ensure that it behaves similarly during sample extraction, chromatography, and ionization, while its different mass allows it to be distinguished by the mass spectrometer. chromforum.orgscioninstruments.com This normalization is critical for correcting variations and ensuring the accuracy and precision of quantitative data, especially in complex biological matrices. cerilliant.comlcms.cz
The integration of these standards is fundamental to multi-omics studies—such as metabolomics, proteomics, and lipidomics—which generate vast and complex datasets. nashbio.com In these fields, reliable quantification is essential for identifying subtle but significant changes in response to stimuli or in disease states. nih.gov For instance, in a metabolomics study investigating the impact of a drug, this compound could serve as an internal standard to accurately quantify the parent compound, phenoxypropazine (B154385), and its metabolites. acs.org This precise quantification is the bedrock of reliable multi-omics data integration, allowing researchers to build a comprehensive, systems-level understanding of biological processes. genexplain.com By providing a stable reference point, deuterated standards enhance the quality of data that feeds into complex models of cellular pathways and networks, helping to move beyond correlation to identify causal relationships. genexplain.comnih.gov
The use of stable isotope-labeled compounds is a cornerstone of advanced analytical workflows, as shown in the table below.
| Analytical Application | Role of Deuterated Standard (e.g., this compound) | Key Analytical Platform | Benefit |
| Pharmacokinetic (PK) Studies | Accurate quantification of drug and metabolite levels in biological fluids over time. nih.gov | LC-MS/MS | Precise determination of absorption, distribution, metabolism, and excretion (ADME) profiles. acs.org |
| Metabolomics | Internal standard for quantifying specific metabolites or xenobiotics. medchemexpress.comwiseguyreports.com | GC-MS, LC-MS/MS | Correction for matrix effects and analytical variability, enabling reliable biomarker discovery. clearsynth.com |
| Proteomics | Used in methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for relative protein quantification. medchemexpress.com | High-Resolution Mass Spectrometry | Accurate measurement of changes in protein expression levels. |
| Environmental Analysis | Quantification of pollutants and their degradation products in complex samples. symeres.com | UHPLC-MS/MS | High sensitivity and specificity for trace-level detection. |
Advancements in High-Throughput Methodologies for Deuterated Compound Analysis
The drive for efficiency in drug discovery has led to the widespread adoption of high-throughput screening (HTS) and automated analytical workflows. chromatographyonline.com In this environment, the robustness and reliability of analytical methods are paramount. Deuterated internal standards like this compound are crucial for maintaining data quality in high-throughput settings. lcms.cz Automated systems for sample preparation, injection, and data analysis can introduce variability; the co-eluting, chemically similar internal standard experiences these variations alongside the analyte, allowing for effective normalization. nih.gov
Recent advancements focus on increasing the speed and capacity of these analyses. Ultra-high-performance liquid chromatography (UHPLC) systems coupled with fast-scanning triple quadrupole mass spectrometers enable the simultaneous analysis of numerous compounds in a single, short run. lcms.cz For example, methods have been developed to analyze over 50 pesticides and toxins, along with dozens of their corresponding deuterated internal standards, in under 20 minutes. lcms.cz This level of throughput is essential for large-scale studies, such as screening compound libraries or analyzing large cohorts of clinical samples. Automation in hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) is another area of progress, increasing the throughput for studying protein dynamics and drug-protein interactions. acs.org
Methodological Challenges and Opportunities in Deuterated Analogue Synthesis and Application for Chemical Biology
The synthesis of deuterated compounds like this compound presents both challenges and opportunities. A primary challenge is achieving high levels of deuterium incorporation at specific, desired positions within a molecule, with minimal isotopic impurities. nih.gov The synthesis must be carefully designed to avoid under- or over-deuteration, or mis-deuteration at unintended sites. nih.gov
Common methods for introducing deuterium include:
Hydrogen-Deuterium Exchange (H/D Exchange): This involves directly swapping hydrogen atoms for deuterium, often using a deuterium source like heavy water (D₂O) and sometimes requiring a catalyst. researchgate.net
Reductive Deuteration: Using deuterium gas (D₂) or other deuterated reducing agents to introduce deuterium during a reduction reaction.
Synthesis from Deuterated Precursors: Building the target molecule from smaller, commercially available building blocks that already contain deuterium. nih.gov
The cost and availability of deuterated starting materials and reagents can be a significant hurdle. wiseguyreports.com Furthermore, certain deuterated positions can be susceptible to back-exchange with hydrogen from the surrounding environment, compromising the isotopic purity of the standard.
However, these challenges drive innovation in synthetic chemistry. There is a growing need for more efficient, selective, and cost-effective deuteration methods. nih.gov Recent advances include the development of novel catalytic systems, such as manganese core-shell nanoparticles and metallaphotoredox catalysis, for precise deuteration. nih.govmdpi.com These new methods offer opportunities to create a wider range of deuterated building blocks, making these powerful research tools more accessible. nih.govbeilstein-journals.org
| Synthetic Method | Description | Common Challenges |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D on a substrate, often catalyzed by metals or acids/bases. nih.gov | Site-selectivity, potential for back-exchange, harsh reaction conditions. |
| Reductive Deuteration | Introduction of D via reduction of a functional group (e.g., alkene, ketone) using a deuterium source. | Availability of deuterated reductants, control of stereochemistry. |
| Dehalogenative Deuteration | Replacement of a halogen atom with a deuterium atom. nih.gov | Preparation of halogenated precursors. |
| From Deuterated Building Blocks | Synthesis using starting materials that are already deuterated. nih.gov | Limited commercial availability and higher cost of precursors. nih.gov |
Potential for this compound as a Versatile Research Tool in Academic Drug Discovery and Development Initiatives
While its parent compound is no longer in clinical use, this compound and other deuterated molecules serve as invaluable tools in academic drug discovery and development. universiteitleiden.nlbeilstein-journals.org Their primary role is in enabling the precise bioanalytical methods required for early-stage research. nih.gov Academic initiatives often focus on novel biological targets and pathways, where understanding the fundamental pharmacokinetic (PK) and pharmacodynamic (PD) properties of new chemical entities is critical. nih.gov
Deuterated standards are essential for:
Metabolism Studies: Tracing and quantifying the metabolic fate of drug candidates in vitro (e.g., in liver microsomes) and in vivo. acs.org This helps identify metabolic "soft spots" on a molecule that are prone to breakdown.
Pharmacokinetic Profiling: Establishing accurate PK profiles (e.g., half-life, clearance, bioavailability) for new compounds, which is a critical step in lead optimization. nih.govnih.gov
Chemical Probes: Using deuterated versions of molecules to study drug-target interactions and elucidate biological mechanisms without the confounding effects of rapid metabolism. musechem.comnih.gov
By providing the means for robust and reliable quantification, compounds like this compound support the foundational research that underpins modern drug discovery. wiseguyreports.comspectroscopyonline.com They allow academic researchers to generate high-quality data to validate new drug targets, optimize lead compounds, and contribute to a deeper understanding of pharmacology and toxicology. beilstein-journals.org
Q & A
Q. What are the validated methods for synthesizing Phenoxypropazine-d5, and how do reaction conditions influence isotopic purity?
this compound is synthesized via deuterium incorporation at specific positions using deuterated reagents (e.g., D₂O or deuterated solvents) under controlled catalytic conditions. Key steps include:
- Deuteration Protocol : Use palladium-based catalysts in deuterated solvents (e.g., DMF-d7) to ensure isotopic exchange at the target positions .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase columns to isolate the deuterated compound from non-deuterated byproducts .
- Quality Control : Confirm isotopic purity (>98% deuterium incorporation) via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize electrospray ionization (ESI) parameters to distinguish this compound from its non-deuterated analog based on mass-to-charge (m/z) ratios .
- NMR Spectroscopy : Use ¹H-NMR to confirm deuterium substitution patterns, focusing on signal suppression in deuterated regions .
- Isotopic Ratio Monitoring : Employ high-resolution MS to quantify deuterium enrichment and detect isotopic impurities .
Q. How is this compound applied in metabolic pathway studies, and what are its limitations?
this compound serves as an internal standard in quantitative metabolomics to track drug metabolism and enzyme kinetics. Limitations include:
- Isotope Effects : Deuteration may alter reaction rates or binding affinities, necessitating validation against non-deuterated controls .
- Matrix Interference : Co-eluting metabolites in biological samples (e.g., plasma) require rigorous chromatographic separation .
Q. What protocols ensure accurate detection and quantification of deuterium in this compound?
- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions specific to this compound, with calibration curves validated using deuterium-enriched standards .
- Isotope Dilution Analysis : Spike samples with known concentrations of this compound to correct for recovery losses .
Advanced Research Questions
Q. How can isotopic labeling experiments with this compound be designed to minimize confounding variables in pharmacokinetic studies?
- Controlled Variables : Standardize animal models (e.g., hepatic enzyme expression) and administration routes (oral vs. intravenous) to reduce intersubject variability .
- Crossover Design : Compare deuterated and non-deuterated forms in the same subject cohort to isolate isotope-specific effects .
Q. What strategies address discrepancies in stability data for this compound under varying storage conditions?
Q. What frameworks integrate this compound data with other omics datasets for systems pharmacology models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
